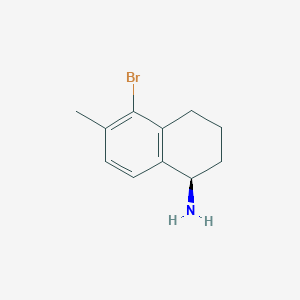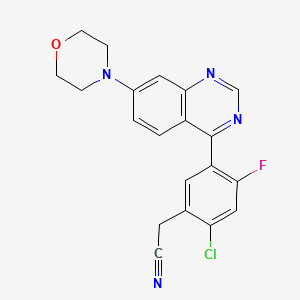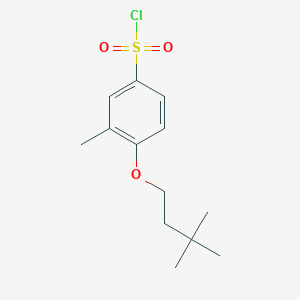
benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is a compound that belongs to the class of protected amino acid derivatives. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate typically involves the protection of the amino group of L-leucine and L-phenylalanine with the tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzyl group is introduced to protect the carboxyl group, often using benzyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: L-leucyl-L-phenylalaninate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other molecules for various biological applications.
作用机制
The mechanism of action of benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate primarily involves the protection and deprotection of amino groups. The Boc group protects the amino function during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
相似化合物的比较
Similar Compounds
Benzyl(tert-Butoxycarbonyl)-L-aspartate: Similar in structure but contains an aspartate residue instead of leucine and phenylalanine.
Benzyl(tert-Butoxycarbonyl)-L-tyrosine: Contains a tyrosine residue instead of leucine and phenylalanine.
Uniqueness
Benzyl(tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of leucine and phenylalanine residues, which provides distinct properties and reactivity compared to other protected amino acid derivatives. Its stability and ease of deprotection make it particularly valuable in peptide synthesis and drug development.
属性
分子式 |
C27H36N2O5 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC 名称 |
(2S)-2-[benzyl-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H36N2O5/c1-19(2)16-22(28-26(33)34-27(3,4)5)24(30)29(18-21-14-10-7-11-15-21)23(25(31)32)17-20-12-8-6-9-13-20/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 |
InChI 键 |
YIACJWPEXFORBT-GOTSBHOMSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N(CC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)CC(C(=O)N(CC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


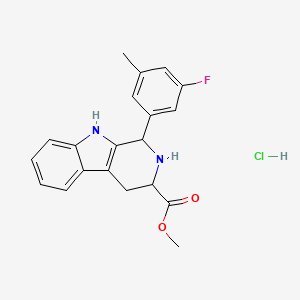
![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
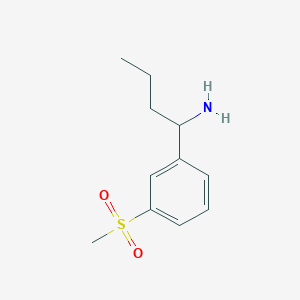
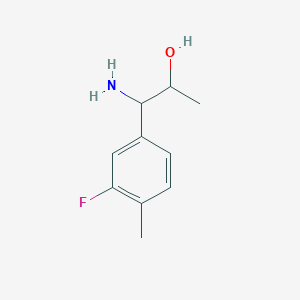

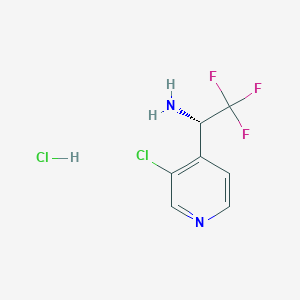
![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
